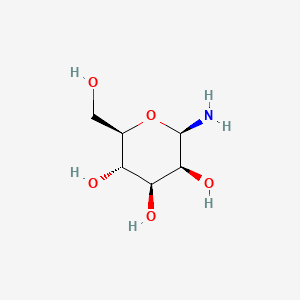
1-(Trifluoromethyl)cyclopentan-1-ol
Übersicht
Beschreibung
1-(Trifluoromethyl)cyclopentan-1-ol (CAS# 737765-57-0) is a research chemical . It has a molecular weight of 154.13 and a molecular formula of C6H9F3O . The IUPAC name for this compound is 1-(trifluoromethyl)cyclopentan-1-ol .
Molecular Structure Analysis
The molecular structure of 1-(Trifluoromethyl)cyclopentan-1-ol includes six carbon atoms, nine hydrogen atoms, three fluorine atoms, and one oxygen atom . The InChI code for this compound is 1S/C6H9F3O/c7-6(8,9)5(10)3-1-2-4-5/h10H,1-4H2 .Physical And Chemical Properties Analysis
1-(Trifluoromethyl)cyclopentan-1-ol is a powder that should be stored at 4 degrees Celsius . It has a LogP value of 1.85380 .Wissenschaftliche Forschungsanwendungen
Conversion to Linear β-Aminovinylketone
1-(Trifluoromethyl)cyclopentan-1-ol demonstrates potential in chemical transformations, particularly in its conversion to other compounds. One example is the conversion of perfluoromethylepoxycyclopentane into a linear β-aminovinylketone by CC bond cleavage. This process involves a complex reaction pathway, showcasing the compound's utility in advanced synthetic chemistry (Barten, Kadyrov, & Röschenthaler, 2002).
Optimization in Grignard Reactions
1-(Trifluoromethyl)cyclopentan-1-ol is relevant in the context of Grignard reactions. Studies in educational settings have used it to introduce students to research methodologies and to optimize synthetic techniques, demonstrating its significance in both pedagogical and practical contexts (Bouzidi & Gozzi, 2008).
As a Building Block for Difunctional Derivatives
The compound serves as a platform for creating difunctional trifluoromethylcyclopentane derivatives. Its role as a building block is exemplified in various synthetic pathways, underlining its versatility in organic synthesis (Grellepois, Kikelj, Coia, & Portella, 2012).
Activation of Olefins in Cycloadditions
The trifluoromethyl group in 1-(Trifluoromethyl)cyclopentan-1-ol acts as a unique σ-electron-withdrawing group. This property is leveraged in palladium-catalyzed trimethylenemethane cycloadditions, aiding in the formation of compounds of interest in various industries, including pharmaceuticals and materials (Trost & Debien, 2015).
Role in Cationic Olefin Cyclization-Pinacol Reactions
1-(Trifluoromethyl)cyclopentan-1-ol is involved in cationic olefin cyclization-pinacol reactions. These reactions lead to cyclopentane-fused cycloalkanone products, showcasing the compound's utility in creating complex molecular structures (Overman & Wolfe, 2002).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(trifluoromethyl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O/c7-6(8,9)5(10)3-1-2-4-5/h10H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUJGJIZBPFLJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

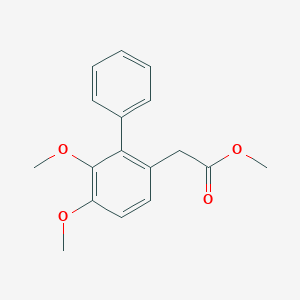

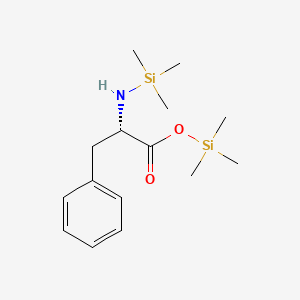
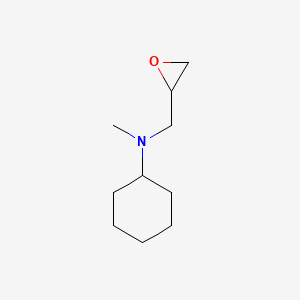
![2-[Methyl(pyridin-4-yl)amino]acetic acid](/img/structure/B3152470.png)


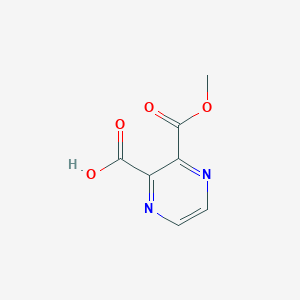


![[1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methyl methanesulfonate](/img/structure/B3152534.png)

